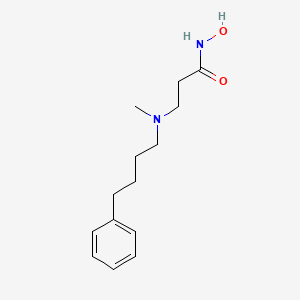

N-Hydroxy-N~3~-methyl-N~3~-(4-phenylbutyl)-beta-alaninamide

Description

N-Hydroxy-N~3~-methyl-N~3~-(4-phenylbutyl)-beta-alaninamide is a β-alaninamide derivative featuring a hydroxy group at the N-terminal, a methyl group at the N~3~ position, and a 4-phenylbutyl substituent also at N~3~. This compound belongs to a class of molecules designed to modulate biological targets through structural modifications that enhance potency, selectivity, and pharmacokinetic properties.

Properties

CAS No. |

919997-16-3 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

N-hydroxy-3-[methyl(4-phenylbutyl)amino]propanamide |

InChI |

InChI=1S/C14H22N2O2/c1-16(12-10-14(17)15-18)11-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,18H,5-6,9-12H2,1H3,(H,15,17) |

InChI Key |

UQMSHOXQBAVGKE-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCCC1=CC=CC=C1)CCC(=O)NO |

Origin of Product |

United States |

Biological Activity

N-Hydroxy-N~3~-methyl-N~3~-(4-phenylbutyl)-beta-alaninamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and histone deacetylase (HDAC) inhibition. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : C17H24N2O2

- Molecular Weight : 288.39 g/mol

The presence of the N-hydroxy group is significant as it contributes to the compound's interaction with biological targets, particularly in enzyme inhibition.

This compound primarily functions as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can result in:

- Induction of Apoptosis : By promoting cell cycle arrest and apoptosis in cancer cells.

- Differentiation of Tumor Cells : Enhancing differentiation pathways that are often disrupted in cancer.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various N-hydroxy derivatives, including the target compound. The results indicated that compounds with similar structures exhibited significant inhibition of tumor cell growth across multiple cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 15.2 | HDAC Inhibition |

| Similar Hydroxamic Acid Derivative | HeLa (Cervical Cancer) | 12.5 | HDAC Inhibition |

These findings suggest that this compound may possess potent anticancer properties through its action on HDACs.

Case Studies

- Breast Cancer Treatment : A case study involving MDA-MB-231 cells demonstrated that treatment with the compound led to a notable decrease in cell viability and induced apoptosis. The study highlighted its potential as a therapeutic agent for breast cancer, particularly in resistant cell lines.

- Xenograft Models : In vivo experiments using xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups, indicating its efficacy in a living organism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the β-Alaninamide Family

Table 1: Key Structural Features of β-Alaninamide Derivatives

Key Observations :

- The 4-phenylbutyl group in the target compound likely enhances lipophilicity and target binding compared to smaller substituents (e.g., benzyl or hydroxyethyl) seen in other β-alaninamides .

- The hydroxy group at N~1~ may confer chelation properties or hydrogen-bonding interactions, similar to hydroxamic acids in .

Comparison with Maleimide Derivatives

highlights maleimide derivatives with 4-phenylbutyl substituents (e.g., 1-(4-phenylbutyl)maleimide (34)), which exhibit 3–7-fold lower IC~50~ values than analogs with shorter spacers. This suggests that the 4-phenylbutyl group improves potency by optimizing spatial interactions with target enzymes .

Table 2: Activity of Maleimide Derivatives ()

| Compound | Substituent | IC~50~ (Relative to Compound 2) |

|---|---|---|

| 2 | Phenyl (direct) | 1× (Baseline) |

| 32–34 | Benzyl, phenethyl, 4-phenylbutyl | 3–7× lower IC~50~ |

Implications for Target Compound :

The 4-phenylbutyl group in the target β-alaninamide may similarly enhance enzyme inhibition by positioning aromatic moieties optimally within hydrophobic binding pockets.

Oxazolone Carboxamides as Pharmacological Analogs

describes oxazolone carboxamides (e.g., compound 32b) with 4-phenylbutyl-like substituents. These compounds demonstrate improved metabolic stability and oral bioavailability, attributed to the 4-phenylbutyl group’s balance of lipophilicity and steric bulk .

Table 3: Pharmacokinetic Properties of Oxazolone Carboxamides ()

| Compound | Substituent | Metabolic Stability (Human) | Oral Bioavailability (Mice) |

|---|---|---|---|

| 32b | 4-fluoro-2-(1-methyl-4-piperidyl)phenyl + pentyl | High | 85% |

Relevance to Target Compound : The 4-phenylbutyl group in the target molecule may similarly mitigate rapid metabolism, enhancing its pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.